Cas no 789490-65-9 ((R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride)

(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-Naphthalenamine, 7-bromo-1,2,3,4-tetrahydro-, hydrochloride, (1R)-
- (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
- (R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- (R)-7-Bromo-1,2,3,4-tetrahydro-phthalen-1-ylamine hydrochloride
- (R)-7-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HCL
- (R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylaminehydrochloride
- 789490-65-9
- (1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
- AKOS037647007
- Y11204
- MFCD22392667
- (1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- EN300-24123349
- CS-0130118
- AS-71928
- 1-Naphthalenamine, 7-bromo-1,2,3,4-tetrahydro-, hydrochloride, (1R)- (9CI)
- ((R)-7-Bromo-1,2,3,4-tetrahydro-1-naphthyl)amine hydrochloride
- DS-017793
- (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride
-
- MDL: MFCD22392667
- インチ: 1S/C10H12BrN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1
- InChIKey: GOFDJFJHJKVZRC-HNCPQSOCSA-N
- SMILES: N[C@@H]1CCCC2C=CC(=CC1=2)Br.Cl
計算された属性
- 精确分子量: 260.99199g/mol
- 同位素质量: 260.99199g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FK183-200mg |
(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride |
789490-65-9 | 95+% | 200mg |
1596.0CNY | 2021-07-15 | |
AstaTech | Y11204-1/G |
(R)-7-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HCL |
789490-65-9 | 95% | 1g |
$627 | 2023-09-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1517S-500mg |
(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride |
789490-65-9 | 97% | 500mg |
¥4284.53 | 2025-01-21 | |
TRC | B816195-10mg |
(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride |
789490-65-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1009175-100mg |
(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride |
789490-65-9 | 95% | 100mg |
$240 | 2024-07-28 | |
eNovation Chemicals LLC | Y1009175-250mg |
(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride |
789490-65-9 | 95% | 250mg |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1009175-5g |
(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride |
789490-65-9 | 95% | 5g |
$3940 | 2024-07-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B30905-100mg |
(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride |
789490-65-9 | 95% | 100mg |
¥570.0 | 2023-09-09 | |
Enamine | EN300-24123349-0.5g |
(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
789490-65-9 | 95% | 0.5g |
$405.0 | 2024-06-19 | |
Enamine | EN300-24123349-5.0g |
(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
789490-65-9 | 95% | 5.0g |
$1102.0 | 2024-06-19 |
(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochlorideに関する追加情報
Introduction to (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride (CAS No. 789490-65-9)
The compound (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride, identified by its CAS number 789490-65-9, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of tetrahydronaphthalene derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of a bromine substituent at the 7-position and the amine functionality at the 1-position enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex pharmacophores.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Among these, central nervous system (CNS) disorders have been a major area of interest. The structural framework of (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride exhibits similarities to known bioactive molecules that interact with CNS receptors. This has prompted investigations into its potential role as a lead compound for the development of new drugs.
One of the most compelling aspects of this compound is its stereochemistry. The (R) configuration at the amine center is crucial for its biological activity. Studies have shown that enantiomeric purity significantly influences the pharmacological properties of a molecule. The precise stereochemical control achieved in the synthesis of (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride ensures that it can be effectively evaluated for its intended biological functions without interference from its enantiomer.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various pharmaceutical formulations. This solubility profile is particularly important for drug delivery systems that require high bioavailability. Researchers are exploring different delivery mechanisms to optimize the therapeutic efficacy of molecules like (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions. Virtual screening and molecular docking studies have been employed to identify potential binding sites of (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride on target proteins. These studies have provided valuable insights into its mechanism of action and have guided the design of more potent derivatives.
The bromine atom in the molecule serves as a versatile handle for further functionalization. It can be easily modified through various chemical reactions such as Suzuki-Miyaura cross-coupling, allowing for the introduction of diverse substituents. This flexibility makes (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride a valuable building block in medicinal chemistry.
In vitro and in vivo studies have begun to elucidate the pharmacological profile of this compound. Preliminary results suggest that it may exhibit properties relevant to treating neurological disorders. The amine group can interact with neurotransmitter receptors, potentially modulating synaptic transmission. Further research is needed to fully understand its effects on different CNS pathways.
The synthesis of chiral compounds like (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride often presents significant challenges due to their sensitivity to racemization. Advanced synthetic methodologies have been developed to ensure high enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve the desired stereochemical outcome.
The growing interest in personalized medicine has also influenced the development of new drugs. The unique structural features of (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride make it an attractive candidate for tailored therapeutic approaches. By understanding individual genetic variations and their impact on drug metabolism, researchers can design more effective treatments.
The industrial production of such specialized compounds requires stringent quality control measures. Analytical techniques such as HPLC (High-Performance Liquid Chromatography), NMR (Nuclear Magnetic Resonance), and mass spectrometry are employed to verify the purity and identity of the final product. These methods ensure that pharmaceutical-grade material is obtained for further development.
Future research directions include exploring the pharmacokinetic properties of (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride. Understanding how it is absorbed、distributed、metabolized,and excreted (ADME) will be crucial for optimizing its clinical use. Additionally,investigations into its potential side effects and interactions with other drugs will provide a more comprehensive picture of its safety profile.
The role of interdisciplinary collaboration cannot be overstated in advancing pharmaceutical research。Combining expertise from organic chemistry、medicinal chemistry、pharmacology,and biotechnology has led to significant breakthroughs。The development of innovative drugs like those derived from compounds such as (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride relies heavily on such collaborative efforts。
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